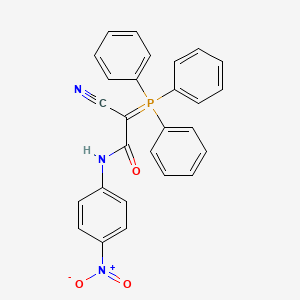
2-Cyano-N-(4-nitrophenyl)-2-(triphenyl-lambda~5~-phosphanylidene)acetamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-Cyano-N-(4-nitrophenyl)-2-(triphenyl-lambda~5~-phosphanylidene)acetamide is a complex organic compound that features a cyano group, a nitrophenyl group, and a triphenylphosphanylidene moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Cyano-N-(4-nitrophenyl)-2-(triphenyl-lambda~5~-phosphanylidene)acetamide typically involves multi-step organic reactions. A common approach might include:
Formation of the cyanoacetamide backbone: This can be achieved by reacting cyanoacetic acid with an amine derivative.
Introduction of the nitrophenyl group: This step might involve nitration reactions or coupling reactions with nitrophenyl derivatives.
Addition of the triphenylphosphanylidene group: This can be done through a Wittig reaction or similar phosphorus-based coupling reactions.
Industrial Production Methods
Industrial production methods would likely involve optimization of the above synthetic routes to ensure high yield and purity. This might include the use of catalysts, controlled reaction conditions (temperature, pressure), and purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound may undergo oxidation reactions, particularly at the nitrophenyl group.
Reduction: Reduction reactions could target the nitro group, converting it to an amine.
Substitution: The cyano group and the phosphanylidene moiety might participate in nucleophilic or electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or chromium trioxide.
Reduction: Reagents such as hydrogen gas with a palladium catalyst or lithium aluminum hydride.
Substitution: Various nucleophiles or electrophiles depending on the desired substitution.
Major Products
The major products of these reactions would depend on the specific conditions and reagents used. For example, reduction of the nitro group would yield an amine derivative.
Scientific Research Applications
Chemistry
Synthesis of Complex Molecules: The compound can be used as an intermediate in the synthesis of more complex organic molecules.
Catalysis: The phosphanylidene group might be of interest in catalytic processes.
Biology and Medicine
Drug Development:
Biological Probes: The compound could be used in the design of probes for biological studies.
Industry
Materials Science: Applications in the development of new materials with specific properties.
Chemical Sensors: Potential use in the design of sensors for detecting various analytes.
Mechanism of Action
The mechanism of action for 2-Cyano-N-(4-nitrophenyl)-2-(triphenyl-lambda~5~-phosphanylidene)acetamide would depend on its specific application. In a biological context, it might interact with specific enzymes or receptors, influencing biochemical pathways. In a catalytic context, the phosphanylidene group could facilitate various chemical transformations.
Comparison with Similar Compounds
Similar Compounds
2-Cyano-N-(4-nitrophenyl)acetamide: Lacks the triphenylphosphanylidene group.
N-(4-Nitrophenyl)-2-(triphenyl-lambda~5~-phosphanylidene)acetamide: Lacks the cyano group.
2-Cyano-2-(triphenyl-lambda~5~-phosphanylidene)acetamide: Lacks the nitrophenyl group.
Uniqueness
The presence of all three functional groups (cyano, nitrophenyl, and triphenylphosphanylidene) in 2-Cyano-N-(4-nitrophenyl)-2-(triphenyl-lambda~5~-phosphanylidene)acetamide makes it unique and potentially more versatile in its applications compared to similar compounds.
Properties
CAS No. |
919365-93-8 |
|---|---|
Molecular Formula |
C27H20N3O3P |
Molecular Weight |
465.4 g/mol |
IUPAC Name |
2-cyano-N-(4-nitrophenyl)-2-(triphenyl-λ5-phosphanylidene)acetamide |
InChI |
InChI=1S/C27H20N3O3P/c28-20-26(27(31)29-21-16-18-22(19-17-21)30(32)33)34(23-10-4-1-5-11-23,24-12-6-2-7-13-24)25-14-8-3-9-15-25/h1-19H,(H,29,31) |
InChI Key |
WKJYCUNNNNIWLE-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)P(=C(C#N)C(=O)NC2=CC=C(C=C2)[N+](=O)[O-])(C3=CC=CC=C3)C4=CC=CC=C4 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


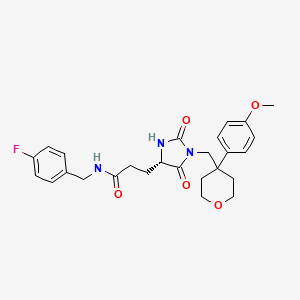
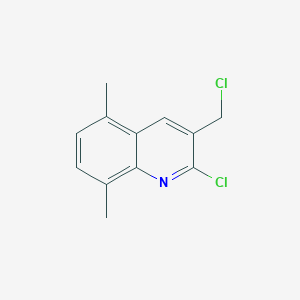
![2-[(Propan-2-yl)(trimethylsilyl)amino]heptanenitrile](/img/structure/B12638689.png)
![[1,1'-Biphenyl]-4-carboxylic acid, 2'-[(1R)-1-[(2R)-3-[[2-[3-fluoro-4-(methylthio)phenyl]-1,1-dimethylethyl]amino]-2-hydroxypropoxy]ethyl]-3-methyl-](/img/structure/B12638702.png)
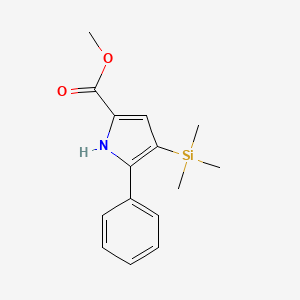
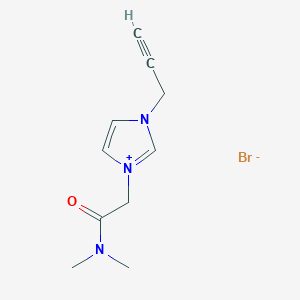
![3-Bromo-1-(toluene-4-sulfonyl)-1H-pyrrolo[3,2-B]pyridine](/img/structure/B12638721.png)

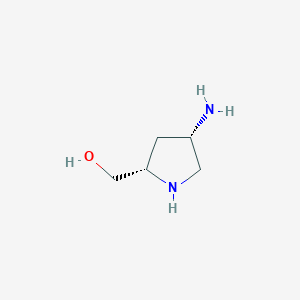
![4-N-[4-(dimethylamino)cyclohexyl]benzene-1,4-diamine](/img/structure/B12638731.png)
![(3aS,4R,9aS,9bR)-2-(4-bromophenyl)-4-[(3-nitrophenyl)carbonyl]-1,3-dioxo-2,3,3a,4,9a,9b-hexahydro-1H-pyrrolo[3,4-a]indolizine-8-carbonitrile](/img/structure/B12638738.png)
![[4-(Pyridin-4-ylamino)phenyl]boronic acid](/img/structure/B12638746.png)
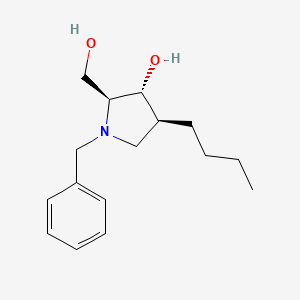
![7-Isoquinolinecarboxamide, 2-[3-(2,4-difluorophenyl)-2-(4-fluorophenyl)-1-oxo-2-propen-1-yl]-1,2,3,4-tetrahydro-N-hydroxy-](/img/structure/B12638758.png)
